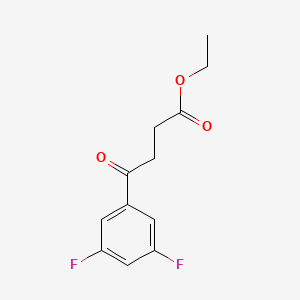

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUSZIPFWRQAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645584 | |

| Record name | Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-34-6 | |

| Record name | Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate CAS number

An In-Depth Technical Guide to Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex organic molecules.

Introduction and Strategic Importance

This compound (CAS No. 898752-34-6) is a fluorinated aromatic ketoester of significant interest in the field of drug development.[1] Its structure, which combines a difluorinated phenyl ring, a ketone, and an ethyl ester, makes it a versatile synthon for constructing a wide array of heterocyclic compounds and other complex molecular architectures. The strategic placement of fluorine atoms on the phenyl ring is particularly noteworthy; fluorine substitution is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a valuable starting material for active pharmaceutical ingredients (APIs).[2][3]

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 898752-34-6 | [1] |

| Molecular Formula | C₁₂H₁₂F₂O₃ | [1] |

| Molecular Weight | 242.22 g/mol | [1] |

| Synonym(s) | Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate | [1] |

| Physical Form | White solid | [1] |

| Purity (Typical) | ≥97% | [1] |

| InChI Key | ZPUSZIPFWRQAMA-UHFFFAOYSA-N | [1] |

Synthesis Pathway: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-difluorobenzene, with an appropriate acylating agent.[4][5]

Rationale for Method Selection

The Friedel-Crafts acylation is chosen for its efficiency in forming the crucial carbon-carbon bond between the aromatic ring and the keto-group of the side chain. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent, generating a highly reactive acylium ion that is then attacked by the electron-rich aromatic ring.[5] The acyl group is deactivating, which advantageously prevents polysubstitution, leading to a cleaner reaction profile compared to Friedel-Crafts alkylation.[5]

The logical workflow for this synthesis is depicted below.

Caption: General workflow for the Friedel-Crafts synthesis.

Detailed Experimental Protocol

This protocol is based on established principles of the Friedel-Crafts acylation adapted for the specific target molecule.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in an inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: To the cooled suspension, add ethyl 3-(chloroformyl)propanoate (ethyl succinyl chloride, 1.0 eq.) dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Acylation Reaction: Add 1,3-difluorobenzene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench it by pouring it over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, typically an oil or a semi-solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure white solid product.

Analytical Characterization Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| Ar-H (C2, C6) | 7.55 - 7.65 | Doublet of triplets (dt) | 2H | Protons ortho to the carbonyl group are deshielded. Coupling to the para proton and the two meta fluorine atoms. |

| Ar-H (C4) | 7.20 - 7.30 | Triplet of triplets (tt) | 1H | Proton para to the carbonyl group. Coupling to the two ortho protons and two ortho fluorine atoms. |

| -C(=O)CH₂- | 3.25 - 3.35 | Triplet (t) | 2H | Methylene group adjacent to the ketone, deshielded by the carbonyl. Coupled to the other methylene group. |

| -CH₂CO₂Et | 2.70 - 2.80 | Triplet (t) | 2H | Methylene group adjacent to the ester carbonyl. Coupled to the other methylene group. |

| -OCH₂CH₃ | 4.10 - 4.20 | Quartet (q) | 2H | Methylene group of the ethyl ester, coupled to the methyl protons. |

| -OCH₂CH₃ | 1.20 - 1.30 | Triplet (t) | 3H | Methyl group of the ethyl ester, coupled to the methylene protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides confirmation of the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic C=O | 195 - 198 | Ketone carbonyl carbon, highly deshielded. |

| Ester C=O | 172 - 174 | Ester carbonyl carbon. |

| C-F (Aromatic) | 162 - 165 (d, J ≈ 250 Hz) | Aromatic carbons directly bonded to fluorine, showing a large one-bond C-F coupling constant. |

| C-C=O (Aromatic) | 138 - 141 (t) | Quaternary aromatic carbon attached to the carbonyl group, showing a smaller coupling to the two meta fluorine atoms. |

| C-H (Aromatic, ortho) | 114 - 116 (d) | Aromatic carbons ortho to the carbonyl group, coupled to fluorine. |

| C-H (Aromatic, para) | 110 - 112 (t) | Aromatic carbon para to the carbonyl group, coupled to two fluorine atoms. |

| -OCH₂CH₃ | 60 - 62 | Methylene carbon of the ethyl ester. |

| -C(=O)CH₂- | 33 - 35 | Methylene carbon adjacent to the ketone. |

| -CH₂CO₂Et | 28 - 30 | Methylene carbon adjacent to the ester. |

| -OCH₂CH₃ | 13 - 15 | Methyl carbon of the ethyl ester. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 242 | [M]⁺ | Molecular Ion |

| 197 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 141 | [C₇H₃F₂O]⁺ | Alpha-cleavage at the ketone, forming the 3,5-difluorobenzoyl cation. This is often a base peak. |

| 113 | [C₆H₃F₂]⁺ | Loss of CO from the 3,5-difluorobenzoyl cation. |

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its primary utility lies in its role as a precursor for the synthesis of heterocyclic compounds, which are scaffolds for a vast number of drugs.[6][7]

The β-ketoester moiety is particularly reactive and can be used in various cyclization reactions. For example, reaction with hydrazine derivatives can yield pyrazole or pyrazolone rings, while reactions with amidines or guanidines can lead to pyrimidine synthesis. These heterocyclic cores are prevalent in drugs targeting a wide range of diseases. The difluorophenyl group is often incorporated to enhance the biological profile of the final molecule.[2][3]

Caption: Role as a versatile intermediate in API synthesis.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from structurally similar compounds suggest the following precautions.[8]

-

Hazard Statements (Probable):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a strategically important intermediate for the pharmaceutical industry. Its synthesis via Friedel-Crafts acylation is robust and scalable. The presence of the difluorinated phenyl ring and the reactive β-ketoester functionality provides medicinal chemists with a versatile platform for the synthesis of novel, potentially potent therapeutic agents. A thorough understanding of its synthesis, analytical characteristics, and safe handling is essential for its successful application in drug discovery and development pipelines.

References

-

PubChem. (n.d.). Ethyl 4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2012). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.

- Google Patents. (2009). WO 2009/106619 A1.

-

The Chemistry Teacher. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

-

Daxin Pharma. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 372-31-6 | Product Name : Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]

-

MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2024(1), m1829. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

-

PubChem. (n.d.). Benzocaine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl-4-[4-(Trifluormethyl)phenyl]-2,4-Dioxobutanoat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. PROCESS FOR THE PREPARATION OF 4,4-DIFLUORO-3-OXOBUTANOIC ACID ESTERS - Patent 1765764 [data.epo.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US4883904A - Process for the preparation of ethyltrifluoroacetoacetate - Google Patents [patents.google.com]

Introduction: Strategic Importance of a Fluorinated γ-Keto Ester

An In-depth Technical Guide to the Synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

This document provides a comprehensive technical guide for the synthesis of this compound, a valuable γ-keto ester intermediate in the development of advanced pharmaceutical compounds. The guide is structured to provide not only a reproducible protocol but also a deep understanding of the underlying chemical principles, strategic choices, and critical parameters that govern the success of the synthesis.

This compound is a key building block whose utility is derived from its distinct structural features: a reactive keto-ester backbone and a difluorinated aromatic ring. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. This guide details a robust and scalable synthesis pathway centered around the classic yet powerful Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry.[1][2]

Part 1: Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule logically disconnects the bond between the aromatic ring and the adjacent carbonyl carbon. This immediately suggests a Friedel-Crafts acylation as the most direct and efficient strategy.

The chosen forward synthesis involves two primary stages:

-

Preparation of the Acylating Agent : Succinic anhydride is converted into a more reactive electrophile suitable for the Friedel-Crafts reaction.

-

Friedel-Crafts Acylation : The activated succinate derivative is coupled with 1,3-difluorobenzene in the presence of a Lewis acid catalyst to form the target keto-ester.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of Key Intermediates

The success of the final acylation step is contingent upon the quality and reactivity of the acylating agent. We will prepare Ethyl 4-chloro-4-oxobutanoate from readily available starting materials.

Preparation of Ethyl Hydrogen Succinate

The synthesis begins with the straightforward ring-opening of succinic anhydride with ethanol. This reaction proceeds efficiently to yield the mono-ester, Ethyl Hydrogen Succinate.[3][4][5]

Experimental Protocol:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (100 g, 1.0 mol).

-

Reagent Addition: Add anhydrous ethanol (200 mL, 3.4 mol).

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-85°C) for 2-3 hours. The solid succinic anhydride will dissolve as the reaction progresses.

-

Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator. The resulting colorless oil is Ethyl Hydrogen Succinate of sufficient purity for the next step.

Preparation of Ethyl 4-chloro-4-oxobutanoate (Acylating Agent)

The carboxylic acid of Ethyl Hydrogen Succinate is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard and high-yielding transformation.

Experimental Protocol:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), place the crude Ethyl Hydrogen Succinate (146 g, approx. 1.0 mol).

-

Reagent Addition: Slowly add thionyl chloride (131 g, 81 mL, 1.1 mol) to the flask at room temperature with stirring. The addition should be done in a fume hood.

-

Reaction: Once the addition is complete, heat the mixture to 60-70°C for 2 hours. The evolution of HCl and SO₂ gas will be observed.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The remaining residue is the crude Ethyl 4-chloro-4-oxobutanoate, which is used directly in the next step.

Part 3: The Core Reaction: Friedel-Crafts Acylation

This step constitutes the key carbon-carbon bond formation to assemble the final product. The reaction is an electrophilic aromatic substitution where the electron-rich 1,3-difluorobenzene ring attacks the electrophilic acylium ion generated in situ.[1][2][6]

Caption: Mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol

-

Setup: Charge a 1 L three-necked, oven-dried round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, with anhydrous aluminum chloride (AlCl₃) (147 g, 1.1 mol) and anhydrous dichloromethane (DCM) (400 mL). Cool the suspension to 0-5°C using an ice bath.

-

Acylating Agent Addition: Dissolve the crude Ethyl 4-chloro-4-oxobutanoate (164.5 g, approx. 1.0 mol) in anhydrous DCM (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, ensuring the internal temperature remains below 10°C.

-

Aromatic Substrate Addition: After the first addition is complete, add 1,3-difluorobenzene (114 g, 1.0 mol) dropwise via the dropping funnel, again maintaining the temperature below 10°C.

-

Reaction: Once all reagents are added, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0-5°C. Very slowly and carefully, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice (1 kg) and concentrated hydrochloric acid (100 mL). This step is highly exothermic and should be performed with caution in a large beaker.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 200 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (200 mL), water (200 mL), saturated sodium bicarbonate solution (200 mL), and finally with brine (200 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product, typically an oil or a low-melting solid, can be purified by either recrystallization or column chromatography.[7]

-

Recrystallization: A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Reheat to obtain a clear solution and then allow it to cool slowly to induce crystallization.

-

Column Chromatography: For higher purity, use silica gel chromatography with a gradient eluent system, such as 10-30% ethyl acetate in hexanes.

Part 4: Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Value | Reference |

| CAS Number | 898752-34-6 | [8] |

| Molecular Formula | C₁₂H₁₂F₂O₃ | [8] |

| Molecular Weight | 242.22 g/mol | [8] |

| Physical Form | White solid | |

| Boiling Point (Predicted) | 329.6 ± 32.0 °C | [8] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [8] |

Expected Spectroscopic Signatures:

-

¹H NMR: Will show characteristic signals for the ethyl group (triplet and quartet), two methylene groups (triplets around 2.5-3.5 ppm), and aromatic protons in the difluorophenyl ring.

-

¹³C NMR: Will show signals for the ester carbonyl, the ketone carbonyl, the ethyl group carbons, methylene carbons, and distinct signals for the fluorinated aromatic carbons (with C-F coupling).

-

IR Spectroscopy: Will exhibit strong absorption bands for the C=O stretching of the ketone (around 1690 cm⁻¹) and the ester (around 1730 cm⁻¹).

Conclusion

The described synthetic pathway, leveraging a classical Friedel-Crafts acylation, provides a reliable and scalable method for producing high-purity this compound. The key to success lies in the careful control of reaction conditions, particularly temperature, during the formation of the acylium ion and the subsequent acylation step. The use of anhydrous reagents and solvents is critical to prevent the deactivation of the Lewis acid catalyst. This guide provides the necessary detail for researchers and drug development professionals to confidently execute this important synthesis.

References

- Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β.

- NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- ChemicalBook. Ethyl 4,4-difluoro-3-oxobutanoate synthesis.

- Google Patents. US3565928A - Process for preparing gamma-substituted beta-keto esters.

- ACS Publications. Mastering .beta.-Keto Esters | Chemical Reviews.

- Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides.

- Nordic Biosite. Ethyl hydrogen succinate.

- Wikipedia. Friedel–Crafts reaction.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products.

- Google Patents. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.

- Sigma-Aldrich. 3,5-Difluorobenzoyl chloride 98 129714-97-2.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- Chem-Impex. 3,5-Difluorobenzoyl chloride.

- Sigma-Aldrich. This compound | 898752-34-6.

- Cheméo. Chemical Properties of Ethyl hydrogen succinate (CAS 1070-34-4).

- NIST WebBook. Ethyl hydrogen succinate.

- Benchchem. Technical Support Center: Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid for Preclinical Studies.

- Benchchem. Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.

- ChemicalBook. This compound CAS.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Ethyl hydrogen succinate - Nordic Biosite [nordicbiosite.com]

- 4. Ethyl hydrogen succinate (CAS 1070-34-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Ethyl hydrogen succinate [webbook.nist.gov]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound CAS#: 898752-34-6 [m.chemicalbook.com]

A Spectroscopic Guide to Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate: Elucidating Molecular Structure for Advanced Drug Development

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural confirmation and quality assessment of this versatile building block.

The unique structural features of this compound, namely the presence of a β-keto ester functionality and a difluorinated aromatic ring, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for ensuring the integrity of synthetic pathways and the purity of the final active pharmaceutical ingredients. This guide will delve into the theoretical underpinnings of each spectroscopic technique and provide practical insights into the interpretation of the resulting data.

Molecular Structure and Key Features

This compound possesses a molecular weight of 242.22 g/mol and the chemical formula C₁₂H₁₂F₂O₃. The molecule's structure is characterized by an ethyl ester group, a ketone, and a 3,5-difluorophenyl ring. This combination of functional groups dictates its chemical reactivity and is clearly delineated in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group, the methylene protons adjacent to the carbonyl and ester groups, and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and difluorophenyl groups.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.75 | Triplet | 2H | -CO-CH₂-CH₂ -COO- |

| ~3.25 | Triplet | 2H | -CO-CH₂ -CH₂-COO- |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.10 | Triplet of triplets | 1H | Ar-H (para to CO) |

| ~7.55 | Doublet of triplets | 2H | Ar-H (ortho to CO) |

Interpretation:

-

The ethyl group gives rise to a characteristic triplet at ~1.25 ppm (methyl protons) and a quartet at ~4.15 ppm (methylene protons), with coupling between them.

-

The two methylene groups in the butyrate chain appear as distinct triplets. The methylene group alpha to the aromatic ketone (~3.25 ppm) is expected to be further downfield than the methylene group alpha to the ester (~2.75 ppm) due to the stronger deshielding effect of the ketone.

-

The aromatic region will display a pattern characteristic of a 1,3,5-trisubstituted benzene ring. The proton para to the carbonyl group is expected to appear as a triplet of triplets due to coupling with the two equivalent ortho protons and the two fluorine atoms. The two equivalent ortho protons will appear as a doublet of triplets due to coupling with the para proton and the adjacent fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.1 | -O-CH₂-C H₃ |

| ~28.2 | -CO-CH₂-C H₂-COO- |

| ~35.5 | -CO-C H₂-CH₂-COO- |

| ~60.8 | -O-C H₂-CH₃ |

| ~112.5 (d, J ≈ 25 Hz) | C -H (ortho to CO) |

| ~115.0 (t, J ≈ 21 Hz) | C -H (para to CO) |

| ~140.0 (t, J ≈ 8 Hz) | C -CO (ipso) |

| ~163.0 (dd, J ≈ 250, 12 Hz) | C -F |

| ~172.5 | -C OO- |

| ~196.0 | -C O- |

Interpretation:

-

The aliphatic carbons of the ethyl and butyrate groups appear in the upfield region of the spectrum.

-

The aromatic carbons show characteristic chemical shifts and coupling with the fluorine atoms. The carbons directly bonded to fluorine will exhibit large coupling constants (J ≈ 250 Hz). The other aromatic carbons will show smaller couplings depending on their proximity to the fluorine atoms.

-

The carbonyl carbons of the ester and ketone are significantly deshielded and appear at the downfield end of the spectrum, with the ketone carbonyl typically resonating at a lower field than the ester carbonyl.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. The IR spectrum of this compound will be dominated by the stretching vibrations of the two carbonyl groups and the C-F bonds.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Aromatic Ketone)[2] |

| ~1600, ~1450 | Medium | Aromatic C=C stretch |

| ~1300-1100 | Strong | C-F stretch |

| ~1250 | Strong | C-O stretch (Ester) |

Interpretation:

-

The presence of two distinct and strong carbonyl absorption bands is a key feature of the spectrum. The ester carbonyl will absorb at a higher frequency (~1735 cm⁻¹) than the aromatic ketone carbonyl (~1690 cm⁻¹). The conjugation of the ketone with the aromatic ring lowers its stretching frequency.[2]

-

The strong absorption in the 1300-1100 cm⁻¹ region is characteristic of C-F stretching vibrations .

-

The C-H stretching vibrations for both aromatic and aliphatic protons are also present, as are the characteristic C=C stretching bands of the aromatic ring.

Caption: Spectroscopic workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 242 | [M]⁺ (Molecular Ion) |

| 197 | [M - OCH₂CH₃]⁺ |

| 169 | [M - COOCH₂CH₃]⁺ |

| 141 | [C₆H₃F₂CO]⁺ |

| 113 | [C₆H₃F₂]⁺ |

| 75 | [COOCH₂CH₃]⁺ |

Interpretation:

-

The molecular ion peak at m/z 242 confirms the molecular weight of the compound.

-

The fragmentation pattern is expected to be dominated by cleavages alpha to the carbonyl groups.[3]

-

Loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 197.

-

Loss of the entire ethyl ester group (-COOCH₂CH₃) would lead to a fragment at m/z 169.

-

The base peak is likely to be the 3,5-difluorobenzoyl cation at m/z 141, formed by cleavage of the bond between the two methylene groups.[4]

-

Further fragmentation of the benzoyl cation by loss of CO would give the 3,5-difluorophenyl cation at m/z 113.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy Sample Preparation

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert to dissolve the sample completely.

-

Place the NMR tube in the spectrometer for analysis.

IR Spectroscopy Sample Preparation (Thin Film)

-

Place a small drop of liquid this compound (if in liquid form) or a solution in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

If a solution is used, allow the solvent to evaporate, leaving a thin film of the compound.

-

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Introduction

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. For researchers and scientists in the field of drug development, a thorough understanding of this data is crucial for ensuring the quality and consistency of this important synthetic intermediate.

References

- Abraham, R. J., et al. "1H Chemical Shifts in NMR. Part 191.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.

- Hsiao, C. H., et al. (2008). "Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry." The Journal of Organic Chemistry, 73(9), 3369-3376.

- "Ketones." OpenOChem Learn.

- NPTEL Archive. "Lecture 25 : Mass and Infrared Spectrocopies."

- LibreTexts. (2023, August 29).

- Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Specac Ltd. Interpreting Infrared Spectra.

- Michigan State University Department of Chemistry. Infrared Spectroscopy.

- LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.

- University of Texas

- LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.

- Oregon St

- Compound Interest. (2015). A guide to 13c nmr chemical shift values.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

- University of Cambridge. Chemical shifts.

- Sigma-Aldrich. NMR Chemical Shifts of Impurities.

- eGyanKosh.

- Chemguide. fragmentation patterns in the mass spectra of organic compounds.

- YouTube. (2020, December 17).

- YouTube. (2023, October 24).

- Bagno, A., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2197–2201.

- Clark, G. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(2), 416–424.

- Bifulco, G., et al. (2007). "Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol." Organic Letters, 9(16), 3077–3080.

- Saphier, S., et al. (2023). "Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads.

- Togni, A., et al. (2006). "Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts." Organic Letters, 8(23), 5271–5274.

- ResearchGate. (2025, August 7). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?

- ChemicalBook.

- Appiah, C., et al. (2017). "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- ResearchGate. (2025, August 6). Mass Spectra of β-Keto Esters.

- Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis.

- LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- University of Calgary. Table of Characteristic IR Absorptions.

- Scribd.

- ResearchGate. 13 C-NMR chemical shifts. | Download Table.

- University of Oxford. Tables For Organic Structure Analysis.

- Rieke Metals, Inc. Ethyl 4-(3,5-difluorophenyl)

- Matrix Scientific. Ethyl 4-(3,5-difluorophenyl)

- National Center for Biotechnology Information. (2023). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 127(45), 9838-9848.

Sources

An In-depth Technical Guide on the Potential Mechanisms of Action of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a synthetic keto-ester whose precise biological activities and mechanism of action are not yet fully elucidated. However, a comprehensive analysis of its structural motifs—the 3,5-difluorophenyl group and the γ-keto-ester chain—provides a strong foundation for postulating its potential therapeutic targets and molecular interactions. This guide synthesizes current knowledge on related compounds to propose two primary, and potentially synergistic, mechanisms of action: inhibition of carbonic anhydrases and modulation of serine protease activity. We will delve into the chemical rationale behind these hypotheses, propose detailed experimental protocols for their validation, and provide a framework for future research and drug development efforts centered on this molecule.

Introduction and Chemical Profile

This compound is a small molecule characterized by a central butyrate chain with an ethyl ester at one terminus and a 3,5-difluorophenyl ketone at the other. The strategic placement of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, enhancing its potential for specific biological interactions. While direct pharmacological data on this specific compound is sparse, its structural components are prevalent in a variety of bioactive molecules, offering valuable insights into its potential therapeutic applications.

| Property | Value |

| IUPAC Name | ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate |

| Molecular Formula | C₁₂H₁₂F₂O₃ |

| Molecular Weight | 242.22 g/mol |

| CAS Number | 898752-34-6 |

| Physical Form | White solid |

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from methods used for structurally similar compounds, such as the synthesis of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid[1]. The proposed synthesis involves a multi-step process, which is outlined below.

Diagram of Proposed Synthesis

Caption: Proposed synthesis of this compound.

Detailed Synthesis Protocol

-

Reformatsky Reaction: In a three-neck flask under an inert atmosphere, add 3,5-difluorophenylacetonitrile to dry tetrahydrofuran (THF). To this solution, add activated zinc powder. Slowly add ethyl α-bromoacetate dropwise to the mixture while stirring. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography. This step will yield a THF solution of the intermediate, ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate.

-

Hydrolysis: To the reaction mixture from the previous step, add a solution of sodium hydroxide and stir for a sufficient time to hydrolyze the ester and nitrile groups.

-

Acidification and Esterification: Carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5. The resulting carboxylic acid can then be esterified by refluxing with ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the final product, this compound.

-

Purification: The final product can be purified by extraction and column chromatography.

Postulated Mechanisms of Action

Based on the structural characteristics of this compound, two primary mechanisms of action are proposed:

Inhibition of Carbonic Anhydrases

The γ-keto-ester moiety of the target molecule is structurally analogous to ketone bodies and other α,γ-diketocarboxylic esters that have been identified as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII[2].

Mechanism: It is hypothesized that in vivo, the ethyl ester of the molecule is hydrolyzed by esterases to the corresponding carboxylic acid. This carboxylic acid can then act as a CA inhibitor. The carboxylate group can coordinate with the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule and thereby inhibiting the enzyme's catalytic activity[2]. The 3,5-difluorophenyl group can further enhance binding affinity and selectivity for specific CA isoforms through interactions with hydrophobic pockets in the active site.

Diagram of Proposed Carbonic Anhydrase Inhibition

Caption: Proposed mechanism of Carbonic Anhydrase inhibition.

Inhibition of Serine Proteases

The presence of a ketone group adjacent to an electron-withdrawing difluorophenyl ring increases the electrophilicity of the carbonyl carbon. This makes it susceptible to nucleophilic attack by the hydroxyl group of a serine residue in the active site of a serine protease, forming a stable hemiacetal adduct. This mechanism is well-established for peptidyl fluoromethyl ketone inhibitors of serine proteases[3][4].

Mechanism: this compound may act as a transition-state analog inhibitor for certain serine proteases. The electrophilic ketone carbonyl is attacked by the active site serine, forming a tetrahedral hemiacetal intermediate that mimics the transition state of peptide bond hydrolysis. The stability of this adduct effectively inactivates the enzyme. The specificity for a particular serine protease would be determined by the interactions of the 3,5-difluorophenyl and the ethyl butyrate moieties with the enzyme's substrate-binding pockets.

Diagram of Proposed Serine Protease Inhibition

Caption: Proposed mechanism of Serine Protease inhibition.

Experimental Protocols for Mechanism Validation

To investigate the proposed mechanisms of action, a series of biochemical and cellular assays are recommended.

Carbonic Anhydrase Inhibition Assays

Objective: To determine if this compound or its hydrolyzed form inhibits the activity of various carbonic anhydrase isoforms.

Methodology:

-

Enzyme Source: Recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, and XII).

-

Assay Principle: A stopped-flow spectrophotometric assay will be used to measure the CO₂ hydration activity of the CAs.

-

Procedure: a. Prepare a stock solution of this compound and its pre-hydrolyzed form (4-(3,5-difluorophenyl)-4-oxobutanoic acid) in a suitable solvent (e.g., DMSO). b. Incubate varying concentrations of the test compounds with the CA isoforms in a buffered solution. c. Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution. d. Monitor the change in absorbance of a pH indicator over time to determine the initial rate of the reaction. e. Calculate the IC₅₀ values for each compound against each CA isoform. Acetazolamide can be used as a positive control.

Serine Protease Inhibition Assays

Objective: To assess the inhibitory activity of this compound against a panel of serine proteases.

Methodology:

-

Enzyme Panel: A representative panel of serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin).

-

Assay Principle: A colorimetric or fluorometric assay using a specific substrate for each protease.

-

Procedure: a. Prepare a stock solution of this compound in a suitable solvent. b. Pre-incubate the serine proteases with varying concentrations of the test compound for different time intervals to assess time-dependent inhibition. c. Initiate the reaction by adding the specific chromogenic or fluorogenic substrate. d. Monitor the increase in absorbance or fluorescence over time to determine the enzyme activity. e. Calculate the IC₅₀ and/or Kᵢ values. A known serine protease inhibitor (e.g., PMSF or a specific inhibitor for each enzyme) should be used as a positive control.

Conclusion and Future Directions

This compound presents an intriguing scaffold for drug discovery. Based on robust evidence from structurally related molecules, we have proposed two plausible mechanisms of action: inhibition of carbonic anhydrases and serine proteases. The difluorophenyl moiety is a key feature in many enzyme inhibitors, and the keto-ester chain provides a reactive center for interaction with enzyme active sites.

Future research should focus on the experimental validation of these hypotheses. The synthesis of the compound and its carboxylic acid analog is the first critical step. Subsequent enzymatic and cellular assays will be essential to confirm the proposed mechanisms and to identify specific molecular targets. Structure-activity relationship (SAR) studies, involving modifications of both the aromatic ring and the butyrate chain, will be crucial for optimizing potency and selectivity. Furthermore, computational modeling and X-ray crystallography studies could provide detailed insights into the binding modes of the inhibitor with its target enzymes. The exploration of this compound and its derivatives could lead to the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

References

- Di Cesare Mannelli, L., et al. (2019). α,γ-Diketocarboxylic Acids and Their Esters Act as Carbonic Anhydrase IX and XII Selective Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 539-543.

- Supuran, C. T., et al. (2012). Serendipitous fragment-based drug discovery: ketogenic diet metabolites and statins effectively inhibit several carbonic anhydrases.

- Liotta, D. C., et al. (2005). α-Ketoamides, α-ketoesters and α-diketones as HCV NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3563-3566.

- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767.

- Hu, L., & Abeles, R. H. (1990). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Archives of Biochemistry and Biophysics, 281(2), 271-274.

- McCafferty, D. G., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 963591.

- Bayer CropScience AG. (2010). Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.

- LaNoue, K. F., et al. (1997). Effect of carbonic anhydrase inhibition and acetoacetate on anaplerotic pyruvate carboxylase activity in cultured rat astrocytes. Brain Research, 748(1-2), 11-20.

- Vertex Pharmaceuticals Incorporated. (2000). Serine protease inhibitors comprising α-keto heterocycles.

- Shank, R. P., et al. (1997). Effect of carbonic anhydrase inhibition and acetoacetate on anaplerotic pyruvate carboxylase activity in cultured rat astrocytes. Neurochemical Research, 22(3), 359-365.

- Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Molecules, 25(20), 4843.

- Camps, F., et al. (2009). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 23(12), 893-906.

- Bayer Aktiengesellschaft. (2009). Process for preparing alkyl 4,4-difluoroacetoacetates.

- Kumar, V., et al. (2020). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 25(18), 4234.

- Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112.

- Zhejiang University. (2018). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.

- Jones, A. M., et al. (2013). Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. Journal of Medicinal Chemistry, 56(17), 6785-6793.

- Jiangsu Tiancheng Pharmaceutical Co., Ltd. (2011). Method for synthesizing ethyl 4,4-difluoroacetoacetate.

- Patti, G. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.

- Veech, R. L. (2014). Ketone ester effects on metabolism and transcription. The Journal of Lipid Research, 55(10), 2001-2009.

- Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.

- Dahms, S. O., et al. (2021). Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with the active-site cleft of furin. Journal of Medicinal Chemistry, 64(22), 16565-16578.

- Genêt, J. P., et al. (2011). Asymmetric Synthesis of Diverse Glycolic Acid Scaffolds via Dynamic Kinetic Resolution of α-Keto Esters. Journal of the American Chemical Society, 133(41), 16492-16495.

Sources

- 1. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]

- 2. α,γ-Diketocarboxylic Acids and Their Esters Act as Carbonic Anhydrase IX and XII Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones. | Semantic Scholar [semanticscholar.org]

Starting material for Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate: Core Starting Materials and Synthetic Strategies

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the difluorophenyl moiety often enhances the biological activity and pharmacokinetic properties of the final active ingredient. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and the underlying chemical principles. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Retrosynthetic Analysis: Identifying the Core Building Blocks

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection at the keto-group, suggesting a Friedel-Crafts acylation as the key bond-forming reaction. This approach breaks the molecule down into two primary synthons: a nucleophilic aromatic component and an electrophilic four-carbon acylating agent.

Figure 1: Retrosynthetic analysis of this compound.

This analysis points to two primary starting materials:

-

Aromatic Component: 1,3-Difluorobenzene.

-

Acylating Component: A derivative of succinic acid, such as succinic anhydride or a mono-esterified succinic acid derivative.

This guide will explore two primary synthetic pathways originating from these fundamental starting materials.

Synthetic Pathway 1: Friedel-Crafts Acylation with Succinic Anhydride followed by Esterification

This is a robust and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids. The subsequent esterification yields the desired ethyl ester.

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. In this case, succinic anhydride reacts with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich 1,3-difluorobenzene ring. Subsequent loss of a proton restores aromaticity and yields the keto-acid product.[1][2]

Figure 2: Workflow for Synthetic Pathway 1.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃).

-

Solvent: Add a suitable inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add 1,3-difluorobenzene to the stirred suspension.

-

Acylating Agent: Dissolve succinic anhydride in the reaction solvent and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(3,5-difluorophenyl)-4-oxobutanoic acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve the crude 4-(3,5-difluorophenyl)-4-oxobutanoic acid in an excess of ethanol.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to afford pure this compound.

Quantitative Data

| Reagent | Molar Ratio (vs. 1,3-Difluorobenzene) | Typical Yield (Acylation) | Typical Yield (Esterification) |

| 1,3-Difluorobenzene | 1.0 | - | - |

| Succinic Anhydride | 1.0 - 1.2 | 85-95% | - |

| Aluminum Chloride | 2.0 - 2.2 | - | - |

| Ethanol | Excess | - | 90-98% |

| Sulfuric Acid (catalyst) | 0.05 - 0.1 | - | - |

Synthetic Pathway 2: Direct Friedel-Crafts Acylation using an Ethyl Succinoyl Derivative

This pathway aims to install the entire ethyl oxobutyrate chain in a single step, potentially improving process efficiency. This requires the preparation of a more reactive acylating agent from a succinic acid monoester.

Preparation of the Acylating Agent: Ethyl Succinoyl Chloride

Ethyl hydrogen succinate (monoethyl succinate) serves as the precursor for the acylating agent.[3][4] It can be converted to the more reactive ethyl succinoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Figure 3: Workflow for Synthetic Pathway 2.

Experimental Protocol: Preparation of Ethyl Succinoyl Chloride

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap) with ethyl hydrogen succinate.

-

Chlorinating Agent: Add thionyl chloride dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: The reaction is typically exothermic. After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete conversion.

-

Isolation: The excess thionyl chloride can be removed by distillation. The resulting crude ethyl succinoyl chloride can often be used directly in the next step without further purification.

Experimental Protocol: Direct Friedel-Crafts Acylation

The procedure is similar to the Friedel-Crafts acylation in Pathway 1, with the key difference being the acylating agent.

-

Reaction Setup: Prepare a suspension of anhydrous aluminum chloride in an inert solvent (e.g., DCM) in a flame-dried, three-necked flask under an inert atmosphere.

-

Reagent Addition: Cool the suspension to 0-5 °C and add 1,3-difluorobenzene.

-

Acylating Agent: Add the freshly prepared ethyl succinoyl chloride dropwise, maintaining a low temperature.

-

Reaction and Workup: Follow the same reaction and workup procedure as described in Pathway 1 to isolate the final product, this compound.

Quantitative Data

| Reagent | Molar Ratio (vs. 1,3-Difluorobenzene) | Typical Yield (Overall) |

| 1,3-Difluorobenzene | 1.0 | 80-90% |

| Ethyl Hydrogen Succinate | 1.0 - 1.2 | - |

| Thionyl Chloride | 1.1 - 1.5 | - |

| Aluminum Chloride | 1.1 - 1.3 | - |

Comparison of Synthetic Pathways

| Feature | Pathway 1 (Succinic Anhydride) | Pathway 2 (Ethyl Succinoyl Chloride) |

| Number of Steps | Two (Acylation, Esterification) | Two (Acid Chloride Formation, Acylation) but can be streamlined. |

| Starting Materials | 1,3-Difluorobenzene, Succinic Anhydride, Ethanol | 1,3-Difluorobenzene, Ethyl Hydrogen Succinate, Thionyl Chloride |

| Reagent Handling | Succinic anhydride is a stable solid. | Thionyl chloride is corrosive and moisture-sensitive. Ethyl succinoyl chloride is also moisture-sensitive and best used fresh. |

| Process Economy | Generally high-yielding steps. May be more cost-effective at scale if the intermediate keto-acid does not require isolation. | Potentially more atom-economical by avoiding a separate esterification step. |

| Control and Selectivity | The two-step process allows for purification of the intermediate keto-acid, which can lead to a purer final product. | A one-pot acylation may lead to more byproducts if not carefully controlled. |

Conclusion

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation. The choice between a two-step approach using succinic anhydride followed by esterification (Pathway 1) and a more direct acylation with pre-formed ethyl succinoyl chloride (Pathway 2) will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product. Both pathways utilize readily available starting materials and are based on well-established and scalable chemical transformations. For laboratory-scale synthesis where purity is paramount, Pathway 1 offers a more controlled approach with an isolable intermediate. For industrial applications, the streamlined nature of Pathway 2 may offer advantages in terms of process efficiency.

References

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

Quick Company. Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters. [Link]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

- Google Patents. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.

- Google Patents.

-

National Institutes of Health. Co-production of hydrogen and ethyl acetate in Escherichia coli - PMC. [Link]

- Google Patents.

- Googleapis.com. WO 2009/106619 Al.

-

NIST WebBook. Ethyl hydrogen succinate. [Link]

-

National Institutes of Health. Mechanochemical Friedel–Crafts acylations - PMC. [Link]

-

Organic Syntheses. Succinic acid, α-ethyl-α-methyl. [Link]

- Google Patents. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.

-

ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram. [Link]

- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.

-

YouTube. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. [Link]

- Google Patents.

Sources

An In-depth Technical Guide to Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a fluorinated aromatic ketoester of significant interest in medicinal chemistry and drug discovery. The incorporation of a 3,5-difluorophenyl moiety into organic molecules can substantially modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of this valuable synthetic intermediate.

Core Chemical and Physical Properties

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 242.22 g/mol | |

| Chemical Formula | C₁₂H₁₂F₂O₃ | |

| CAS Number | 898752-34-6 | |

| Synonyms | Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate | |

| Physical Form | White Solid | |

| InChI Key | ZPUSZIPFWRQAMA-UHFFFAOYSA-N |

Synthesis Pathway: Friedel-Crafts Acylation

The most logical and widely employed method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, the reaction would proceed between 1,3-difluorobenzene and an activated succinic acid derivative, such as ethyl succinoyl chloride.

The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride by forming a complex, which then generates a highly electrophilic acylium ion. The electron-rich aromatic ring of 1,3-difluorobenzene then attacks the acylium ion, followed by rearomatization to yield the final product. The deactivating effect of the acyl group generally prevents polysubstitution.

Caption: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Exemplary Synthesis Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Slowly add ethyl succinoyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

-

Aromatic Substrate Addition: After the formation of the acyl chloride-AlCl₃ complex, add 1,3-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous structural confirmation of the target molecule. The following sections describe the predicted spectral data based on the analysis of analogous aromatic ketones and ethyl esters.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.7 | Multiplet (m) | 2H | Aromatic H (H-2, H-6) | Protons ortho to the carbonyl group are deshielded. |

| ~7.1-7.3 | Multiplet (m) | 1H | Aromatic H (H-4) | Proton para to the carbonyl group. |

| ~4.1 | Quartet (q) | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~3.3 | Triplet (t) | 2H | -CO-CH₂- | Methylene protons adjacent to the aromatic ketone. |

| ~2.8 | Triplet (t) | 2H | -CH₂-CO₂Et | Methylene protons adjacent to the ester carbonyl. |

| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies all non-equivalent carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O (Ketone) | Aromatic ketone carbonyl carbons typically appear in this region. |

| ~172 | C=O (Ester) | Ester carbonyl carbons are generally found in this range. |

| ~163 (d, J ≈ 250 Hz) | C-F (Aromatic) | Aromatic carbons directly bonded to fluorine show a large coupling constant. |

| ~138 (t, J ≈ 25 Hz) | C-CO (Aromatic) | The aromatic carbon attached to the carbonyl group. |

| ~112 (m) | C-H (Aromatic) | Aromatic carbons ortho and para to the carbonyl group. |

| ~61 | -O-CH₂- | Methylene carbon of the ethyl ester. |

| ~33 | -CO-CH₂- | Methylene carbon adjacent to the ketone. |

| ~28 | -CH₂-CO₂Et | Methylene carbon adjacent to the ester. |

| ~14 | -CH₃ | Methyl carbon of the ethyl ester. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch | Ester |

| ~1690 | C=O stretch | Aromatic Ketone |

| ~1600, 1450 | C=C stretch | Aromatic Ring |

| ~1250-1100 | C-O stretch | Ester |

| ~1150-1100 | C-F stretch | Aryl Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 242.22.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Reactivity and Applications

This compound possesses multiple reactive sites, making it a versatile building block in organic synthesis.

-

Ketone Carbonyl: The ketone group can undergo nucleophilic addition reactions, reduction to a secondary alcohol, or reductive amination. The presence of two electron-withdrawing fluorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.[2]

-

Ester Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo transesterification.

-

α-Methylene Protons: The protons on the carbons alpha to both carbonyl groups are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

The combination of these features makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry where fluorinated scaffolds are highly sought after.[3][4][][6][7] It can serve as a precursor for the synthesis of various heterocyclic systems and other active pharmaceutical ingredients (APIs).

Safety and Handling

As a professional in a research and development setting, adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[8]

-

Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Fire Safety: While the compound itself is a solid, it can be combustible. Keep away from open flames and high temperatures.

-

Spill and Disposal: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of the chemical waste in accordance with local, state, and federal regulations.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of significant exposure.

-

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Pharma - Mallak Specialties Pvt Ltd. (n.d.). Retrieved from [Link]

- Sloop, J. C. (2019). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Current Trends in Organic Chemistry, 21, 1-10.

- Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (2010). Google Patents.

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0040251). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

(12) United States Patent. (2007). Google Patents. Retrieved from [Link]

-

Material Safety Data Sheet - Diffusions Aromatiques. (2024). Retrieved from [Link]

-

Mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

-

New J. Chem Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

- Novel process for preparing 4,4-difluoro-((2-dialkylamino) methylene)-3-oxobutanic acid alkyl ester. (2016).

-

13C NMR Spectrum (PHY0020438) - PhytoBank. (n.d.). Retrieved from [Link]

- Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (2009).

-

13C NMR Spectroscopy - University of Calgary. (n.d.). Retrieved from [Link]

- Reactions of Ketones With Aromatics in Acid Media. The Effect of Trifluoromethyl Groups and the Acidity Media. A Theoretical Study. (2012). Journal of Molecular Modeling, 18(10), 4565-4574.

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved from [Link]

- Process for preparation of 4h-4-oxo-quinolizine-3-carboxylic acid derivatives. (1998).

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 18). YouTube. Retrieved from [Link]

- Method for acylating fluorobenzene. (2009).

-

Friedel-Crafts Acylation - SynArchive. (n.d.). Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025). ACS Chemical Health & Safety.

- Friedel-Crafts Acylation. (2019).

- Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. (2025).

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research, 3(2), 1-10.

-

Drug Intermediates Innovations In Synthesis Techniques. (2025). Retrieved from [Link]

- Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. (2022). Journal of Organic Chemistry, 87(1), 439-453.

-

FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... - ResearchGate. (n.d.). Retrieved from [Link]

-

(a) The FTIR spectra and (b) ¹HNMR spectra of perfluorohexyl ethyl... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mallak Chemicals [mallakchemicals.com]

- 4. nbinno.com [nbinno.com]

- 6. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate: Synthesis, Characterization, and Scientific Context

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a fluorinated aromatic γ-keto ester with potential applications in medicinal chemistry and materials science. While a detailed historical record of its initial discovery is not extensively documented in readily available literature, its molecular structure suggests logical and established synthetic pathways rooted in fundamental organic chemistry principles. This technical guide provides a comprehensive overview of the probable synthetic routes, mechanistic insights, detailed experimental protocols, and the scientific context for the preparation and utilization of this compound. The guide is structured to offer both theoretical understanding and practical, field-proven insights for researchers and drug development professionals.

Introduction and Scientific Context

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3,5-difluorophenyl motif, in particular, is of interest due to the strong electron-withdrawing nature of the fluorine atoms, which can influence the reactivity and biological activity of the parent molecule. This compound, as a γ-keto ester, represents a versatile building block for the synthesis of more complex heterocyclic and carbocyclic systems. Its structure is amenable to a variety of chemical transformations, making it a valuable intermediate for the synthesis of novel compounds with potential therapeutic or material applications.

Plausible Synthetic Methodologies

Two primary retrosynthetic disconnections are considered the most probable routes for the synthesis of this compound. These are the Friedel-Crafts acylation pathway and the decarboxylative Claisen condensation pathway.

Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones.[1][2][3] In this approach, 1,3-difluorobenzene would be acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(3,5-difluorophenyl)-4-oxobutanoic acid. Subsequent esterification of the resulting carboxylic acid would yield the target compound.

Diagram of Friedel-Crafts Acylation Pathway

Caption: Logical workflow for the synthesis via Friedel-Crafts acylation.

2.1.1. Mechanistic Insights